1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a cyclopentane ring attached to the carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring, followed by alkylation to introduce the cyclopentane moiety. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .
Scientific Research Applications
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The carboxylic acid group can form ionic interactions with amino acid residues in the active site of enzymes, modulating their function .
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-1H-pyrazol-4-ylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Similar but lacks the cyclopentane moiety.
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone: Contains an ethanone group instead of a cyclopentane ring.
Uniqueness
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both a pyrazole ring and a cyclopentane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(7-12-13(8)2)11(10(14)15)5-3-4-6-11/h7H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
ZDWSPXIICFLJNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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